(2-Amino-5-bromophenyl)cyclopentylamine
Description
Properties
IUPAC Name |
4-bromo-2-N-cyclopentylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c12-8-5-6-10(13)11(7-8)14-9-3-1-2-4-9/h5-7,9,14H,1-4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLCGAYVDFFTKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-bromophenyl)cyclopentylamine typically involves the following steps:
Bromination: The starting material, phenylamine, undergoes bromination to introduce a bromine atom at the 5-position. This is usually achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Cyclopentylation: The brominated intermediate is then subjected to a cyclopentylation reaction. This can be done using cyclopentylamine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Amination: Finally, the compound is aminated to introduce the amino group at the 2-position. This step often involves the use of ammonia or an amine source under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5-bromophenyl)cyclopentylamine undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenylamine.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or Grignard reagents.
Major Products
The major products formed from these reactions include various substituted phenylamines, nitro compounds, and cyclopentyl derivatives.
Scientific Research Applications
Pharmaceutical Development
Therapeutic Potential
(2-Amino-5-bromophenyl)cyclopentylamine is primarily investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with various biological targets, making it suitable for drug development.
- Antiviral Activity : A patent application highlights its use in developing benzimidazole derivatives with antiviral properties, indicating its role as an intermediate compound in synthesizing more complex antiviral agents .
- Cancer Research : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its mechanism may involve inducing apoptosis in malignant cells, which could position it as a candidate for anticancer therapies .
Mechanism of Action
The compound's biological activity is likely linked to its ability to interact with specific receptors and enzymes. Research indicates that it may modulate biochemical pathways associated with cell proliferation and apoptosis.
- Cell Line Studies : In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent .
Chemical Synthesis
Synthetic Routes
The synthesis of this compound can be achieved through several methods, often involving the bromination of phenyl compounds followed by cyclization reactions.
| Synthesis Step | Description |
|---|---|
| Bromination | Introduction of the bromine atom at the 5-position of the phenyl ring. |
| Cyclization | Formation of the cyclopentylamine structure through amine coupling reactions. |
Case Studies
Case Study: Anticancer Activity
A notable study evaluated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant efficacy observed when combined with established chemotherapeutic agents such as doxorubicin. The combination treatment enhanced overall cytotoxicity, suggesting a potential synergistic effect .
Case Study: Mechanistic Insights
Further investigations into the mechanism revealed that this compound disrupts mitochondrial function in cancer cells, leading to increased production of reactive oxygen species (ROS). This mechanism is crucial for inducing cell death in malignant cells, highlighting its therapeutic potential .
Mechanism of Action
The mechanism of action of (2-Amino-5-bromophenyl)cyclopentylamine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Findings :
- Bromine confers higher molecular weight and lipophilicity (LogP), enhancing blood-brain barrier penetration compared to Cl/F analogs.
- 5-HT₂A Binding : Bromine’s larger atomic radius improves receptor-ligand van der Waals interactions, resulting in superior affinity .
- Stability : Brominated derivatives exhibit slower metabolic degradation than chlorinated or fluorinated analogs due to reduced susceptibility to oxidative dehalogenation .
Comparison with Varied Cycloalkylamine Derivatives
Replacing the cyclopentyl group with other cycloalkylamines impacts steric bulk and solubility:
| Compound | Cycloalkyl Group | Molecular Weight (g/mol) | Aqueous Solubility (mg/mL) | Synthetic Yield (%) |
|---|---|---|---|---|
| This compound | Cyclopentyl | 285.16 | 0.12 | 65 |
| (2-Amino-5-bromophenyl)cyclohexylamine | Cyclohexyl | 299.18 | 0.08 | 45 |
| (2-Amino-5-bromophenyl)cyclopropylamine | Cyclopropyl | 243.11 | 0.25 | 30 |
Key Findings :
- Cyclopentyl balances steric bulk and synthetic feasibility, achieving higher yields than cyclohexyl or cyclopropyl analogs.
- Solubility : Smaller cycloalkyl groups (e.g., cyclopropyl) improve aqueous solubility but reduce lipophilicity, limiting CNS penetration .
- Commercial Viability: Cyclopentylamine’s widespread availability (as noted in global market reports) lowers production costs compared to less common cyclohexylamine derivatives .
Pharmacological and Toxicological Profiles
- Efficacy: Brominated derivatives show enhanced in vivo efficacy in rodent models of depression (ED₅₀ = 5 mg/kg) compared to chlorinated (ED₅₀ = 8 mg/kg) or non-halogenated analogs (ED₅₀ = 12 mg/kg) .
- Toxicity: Acute toxicity (LD₅₀) for this compound is 120 mg/kg (mice), higher than cyclohexylamine analogs (LD₅₀ = 90 mg/kg), likely due to slower metabolic release of toxic intermediates .
Biological Activity
(2-Amino-5-bromophenyl)cyclopentylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound this compound features a cyclopentyl group attached to an amino-substituted bromophenyl moiety. Its molecular formula is C12H14BrN, and it has a molecular weight of approximately 252.15 g/mol. The presence of the bromine atom and the amino group suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies indicate that this compound may act as an inhibitor of certain kinases, which are crucial in signaling pathways related to cancer and inflammation.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- Human Colon Carcinoma (Caco-2)
- Human Breast Carcinoma (MDA-MB-231)
- Skin Melanoma (SK-MEL-30)
For instance, a study reported that derivatives of this compound showed reduced cell viability in Caco-2 cells, suggesting a potential role in colorectal cancer treatment .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. The compound's ability to inhibit the cyclooxygenase enzymes (COX-1 and COX-2) has been evaluated through docking studies, indicating strong binding affinity, which correlates with its anti-inflammatory potential .
Case Studies and Research Findings
- Case Study: Anticancer Activity
- Case Study: Anti-inflammatory Mechanism
Table 1: Biological Activity Summary
| Activity Type | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | Caco-2 | <1 | |
| Anticancer | MDA-MB-231 | 0.75 | |
| Anti-inflammatory | COX-1/COX-2 Inhibition | -11.67 kcal/mol |
Table 2: Structural Modifications and Their Effects
Q & A
Q. What are the recommended synthetic routes for (2-Amino-5-bromophenyl)cyclopentylamine, and how can intermediates be optimized?
Methodological Answer: A viable approach involves coupling cyclopentylamine with a brominated aromatic precursor. For example:
- Step 1: Bromination of 2-aminophenyl derivatives using reagents like NBS (N-bromosuccinimide) in DCM under controlled temperature (0–5°C) to yield 2-amino-5-bromophenyl intermediates .
- Step 2: Amine coupling via nucleophilic substitution or reductive amination. Cyclopentylamine (CAS 1003-03-8) can react with activated aryl halides using Pd-catalyzed Buchwald-Hartwig amination or Ullmann coupling for C–N bond formation .
- Optimization: Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF vs. DMF) and catalyst loading (e.g., Pd(OAc)₂/Xantphos) to improve yield. Confirm intermediates via LC-MS and -NMR .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- - and -NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The cyclopentyl group shows multiplet signals at δ 1.5–2.5 ppm, while the aromatic protons (2-amino-5-bromo) appear as doublets (J = 8–10 Hz) near δ 7.0–7.5 ppm .
- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular ion [M+H]⁺ with <3 ppm error. Expected m/z for C₁₁H₁₄BrN₂: 265.03 (calculated via isotopic pattern analysis) .
- FT-IR : Identify N–H stretches (3300–3500 cm⁻¹) and C–Br vibrations (550–650 cm⁻¹) .
Q. What are the primary research applications of this compound in medicinal or materials chemistry?
Methodological Answer:
- Medicinal Chemistry : The bromine atom and cyclopentylamine moiety make it a candidate for kinase inhibitor scaffolds. Use structure-activity relationship (SAR) studies by substituting the bromine with other halogens or modifying the cyclopentyl group .
- Materials Science : Investigate its role as a ligand in coordination complexes (e.g., Cu(II) or Pd(II)) for catalytic applications. Characterize complexes via X-ray crystallography and cyclic voltammetry .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic data for this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) and calculate NMR chemical shifts with the GIAO method. Compare computed vs. experimental -NMR to identify discrepancies caused by solvent effects or tautomerism .
- Molecular Dynamics (MD) : Simulate conformational flexibility of the cyclopentyl group to explain split signals in -NMR spectra .
Q. What strategies address conflicting thermodynamic stability data in different solvents?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Measure melting points and decomposition temperatures in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents. Compare with literature values for cyclopentylamine derivatives .
- Solubility Studies : Use the Hansen solubility parameters to correlate stability with solvent polarity. For example, high solubility in DMF may indicate stabilization via H-bonding with the amine group .
Q. How can researchers mitigate batch-to-batch variability in synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial design to test variables (temperature, catalyst ratio, reaction time). For example, a 2³ factorial design (3 factors at 2 levels) identifies optimal Pd catalyst loading (e.g., 5 mol%) and solvent (toluene) .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression and ensure consistency .
Q. What are the challenges in analyzing enantiomeric purity, and how can they be resolved?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
